N-(2-Naphthyl)-1-naphthalenecarboxamide
Description
N-(2-Naphthyl)-1-naphthalenecarboxamide belongs to the naphthalenecarboxamide class, characterized by a naphthalene backbone substituted with a carboxamide group. This compound and its derivatives are of significant interest in medicinal chemistry due to their antimicrobial and antimycobacterial properties . The synthesis typically involves microwave-assisted reactions or activation of phenolic groups using agents like triethylamine, yielding derivatives with varying substituents on the phenyl ring .
Properties
Molecular Formula |
C21H15NO |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-naphthalen-2-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H15NO/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23) |
InChI Key |
OIYQVJSFPMKQNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical Properties
Melting points and molecular weights vary significantly with substituents (Table 1):
Key Observations :
Antimicrobial Efficacy :
- Chlorophenyl and nitrophenyl derivatives exhibit potent antimycobacterial activity (MIC < 10 µM) with low cytotoxicity, making them promising drug candidates .
- Methoxyphenyl analogues show moderate antibacterial activity, likely due to reduced membrane permeability from increased hydrophobicity .
- Alkoxy-substituted derivatives (e.g., 12c) demonstrate selective activity against Mycobacterium tuberculosis, highlighting the role of substituent positioning .
Cytotoxicity :
- All analogues in and display negligible cytotoxicity on human cell lines, indicating a favorable therapeutic window .
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